
20,21,22,23-Tetrahydro-23-oxoazadirone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chisocheton compound F is a naturally occurring limonoid isolated from the genus Chisocheton, which belongs to the family Meliaceae. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties . Chisocheton compound F has garnered interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chisocheton compound F involves the extraction of plant material, followed by chromatographic separation techniques to isolate the compound. The specific synthetic routes and reaction conditions for Chisocheton compound F have not been extensively documented in the literature. general methods for isolating limonoids from Chisocheton species include solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Chisocheton compound F is not well-established due to its natural origin and the complexity of its structure. The compound is typically obtained through the extraction of plant material from Chisocheton species, followed by purification processes. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
化学反応の分析
Types of Reactions: Chisocheton compound F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carbonyl, and epoxide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Chisocheton compound F, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at electrophilic centers, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
作用機序
The mechanism of action of Chisocheton compound F involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in lipopolysaccharide-stimulated cells . This inhibition is mediated through the suppression of the phosphorylation of p38 mitogen-activated protein kinase, a key signaling molecule in the inflammatory response .
類似化合物との比較
- Dysobinin
- Nimonol
- 7-alpha-hydroxyneotrichilenone
- Ceramicine B
- Toonaciliatone F
特性
CAS番号 |
157376-71-1 |
|---|---|
分子式 |
C28H38O5 |
分子量 |
454.6 g/mol |
IUPAC名 |
[(5R,7R,8R,9R,10R,13S,17S)-4,4,8,10,13-pentamethyl-3-oxo-17-[(3S)-5-oxooxolan-3-yl]-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H38O5/c1-16(29)33-23-14-21-25(2,3)22(30)10-12-27(21,5)20-9-11-26(4)18(17-13-24(31)32-15-17)7-8-19(26)28(20,23)6/h8,10,12,17-18,20-21,23H,7,9,11,13-15H2,1-6H3/t17-,18+,20-,21+,23-,26+,27-,28+/m1/s1 |
InChIキー |
LXNMRBHGHQWYSQ-PLNCUQKMSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5CC(=O)OC5)C)C |
正規SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(=O)OC5)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


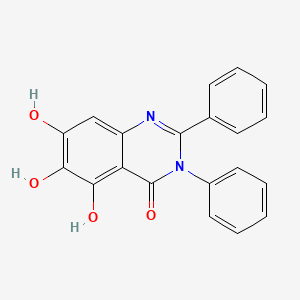
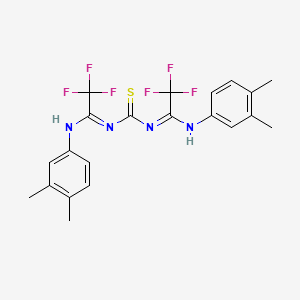

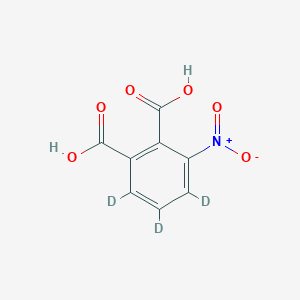
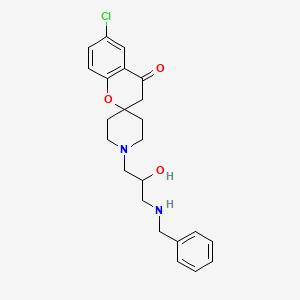
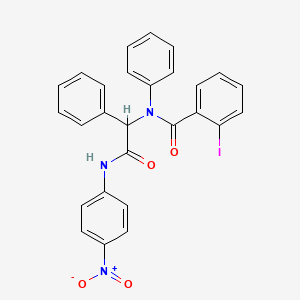

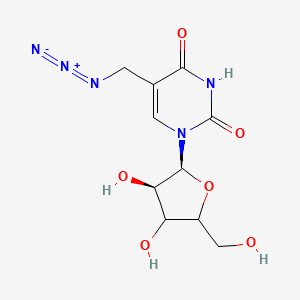
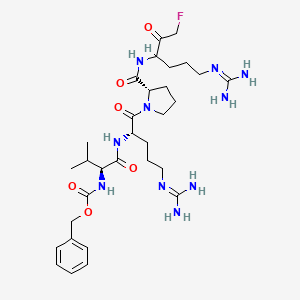
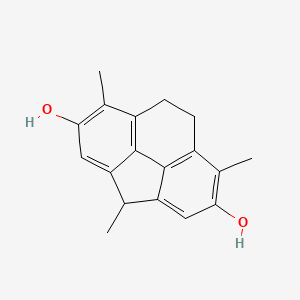
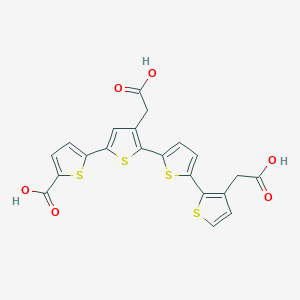
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)


